REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[Br:4][C:5]1[CH:6]=[CH:7][C:8]([I:15])=[C:9]([CH2:11][C:12](Cl)=[O:13])[CH:10]=1.CCOC(C)=O>CCOCC>[CH3:1][N:2]([CH3:3])[C:12](=[O:13])[CH2:11][C:9]1[CH:10]=[C:5]([Br:4])[CH:6]=[CH:7][C:8]=1[I:15]
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Name
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|
Quantity
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200 mL
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Type
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reactant
|
Smiles
|
CNC
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Name
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5-bromo-2-iodophenylacetyl chloride
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)CC(=O)Cl)I
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
350 mL
|
Type
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reactant
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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ADDITION
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Details
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After the addition
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Type
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WASH
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Details
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the solution washed with water (350 mL), brine (250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
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Details
|
Evaporation
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Type
|
CUSTOM
|
Details
|
by rotary evaporator and trituration with 1:1 Et2O/hexanes
|
Name
|
|
Type
|
product
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Smiles
|
CN(C(CC1=C(C=CC(=C1)Br)I)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |